An In-depth Technical Guide to the Molecular Structure of 2-Methyl-2-phenylpentan-3-one
This guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-Methyl-2-phenylpentan-3-one. Designed for researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-Methyl-2-phenylpentan-3-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to offer a thorough understanding of this intriguing ketone.
Introduction: The Significance of α-Quaternary Ketones
2-Methyl-2-phenylpentan-3-one belongs to the class of ketones featuring an α-quaternary stereocenter. This structural motif is of considerable interest in organic synthesis and medicinal chemistry due to its presence in various bioactive compounds.[1] The steric hindrance imposed by the quaternary carbon can significantly influence the molecule's reactivity and conformational preferences, making it a valuable scaffold for the design of novel chemical entities. This guide will delve into the specific structural attributes of 2-Methyl-2-phenylpentan-3-one, providing a foundational understanding for its potential applications.
Molecular Identity and Physicochemical Properties
2-Methyl-2-phenylpentan-3-one is a ketone with the molecular formula C12H16O.[2][3] Its structure is characterized by a pentan-3-one backbone, with a phenyl group and a methyl group both attached to the alpha-carbon (C2). This substitution pattern results in a chiral center at the C2 position.
The synthesis of 2-Methyl-2-phenylpentan-3-one can be approached through several established methods for forming carbon-carbon bonds adjacent to a carbonyl group.
A plausible route involves the Friedel-Crafts acylation of a suitably substituted aromatic ring. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Caption: Proposed Friedel-Crafts acylation route.
Experimental Protocol (Hypothetical):
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene, add 2-methyl-2-phenylpentanoyl chloride dropwise with stirring.
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
Carefully pour the reaction mixture over crushed ice and an aqueous HCl solution to decompose the aluminum chloride complex.
Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2-Methyl-2-phenylpentan-3-one.
Predicted Spectroscopic Data
Based on the analysis of structurally related compounds, the following spectroscopic characteristics are anticipated for 2-Methyl-2-phenylpentan-3-one.
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
Proton Environment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Phenyl protons
7.20 - 7.40
Multiplet
5H
Methylene protons (-CH₂-)
2.50 - 2.70
Quartet
2H
Methyl protons (-CH₃ attached to C2)
1.50 - 1.60
Singlet
6H
Methyl protons (-CH₃ of ethyl group)
0.90 - 1.10
Triplet
3H
The singlet for the two methyl groups at C2 is a key indicator of the quaternary carbon. The quartet for the methylene protons and the triplet for the terminal methyl group are characteristic of the ethyl ketone moiety.
The carbon NMR spectrum will provide information on the carbon framework.
Carbon Environment
Predicted Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)
205 - 215
Aromatic carbons
125 - 145
Quaternary carbon (C2)
50 - 60
Methylene carbon (-CH₂-)
30 - 40
Methyl carbons (-CH₃ attached to C2)
20 - 30
Methyl carbon (-CH₃ of ethyl group)
5 - 15
The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
C=O stretch (ketone)
1710 - 1725
Strong
C-H stretch (aromatic)
3000 - 3100
Medium
C-H stretch (aliphatic)
2850 - 3000
Medium
C=C stretch (aromatic)
1450 - 1600
Medium
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
This guide provides a comprehensive technical analysis of 2-Methyl-2-phenylpentan-3-one, a sterically hindered ketone often used as a mechanistic probe in enolization studies and as a scaffold in fragrance chemistry and pharmaceutical intermediate synthesis. The content focuses on the spectroscopic signature (NMR, IR, MS) required for structural validation and outlines a robust synthetic route to ensure high purity for research applications.
Synthetic Route & Methodology
Due to the steric bulk of the cumyl group (2-phenylpropan-2-yl), standard alkylation of 3-pentanone is often regioselective poor or low-yielding. The authoritative synthetic approach utilizes the Grignard addition to nitriles , specifically reacting 2-phenylisobutyronitrile with ethylmagnesium bromide. This method avoids over-addition (tertiary alcohol formation) due to the stability of the intermediate magnesyl imine salt.
Reaction Pathway Diagram
Figure 1: Grignard synthesis route via nitrile intermediate, preventing over-alkylation.
Detailed Experimental Protocol
Objective: Synthesis of 2-Methyl-2-phenylpentan-3-one (10 mmol scale).
Preparation of Grignard Reagent:
In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 eq, 290 mg) and anhydrous THF (10 mL).
Stir for 1 hour after addition until Mg is consumed.
Nitrile Addition:
Cool the Grignard solution to 0°C.
Add 2-phenylisobutyronitrile (1.0 eq, 1.45 g, CAS 19437-79-7) dissolved in anhydrous THF dropwise.
Note on Causality: The steric bulk of the nitrile prevents attack by a second equivalent of Grignard, stopping the reaction at the imine stage.
Allow to warm to room temperature and reflux for 4–6 hours to ensure complete conversion of the hindered nitrile.
Hydrolysis & Workup:
Cool mixture to 0°C.
Quench slowly with 3M HCl (excess). Stir vigorously for 2 hours at room temperature.
Mechanism:[2] The imine salt (R-C(=NMgBr)-R') hydrolyzes to the ketimine, which then hydrolyzes to the ketone and ammonium salt.
Extract with Diethyl Ether (3 x 20 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification:
Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc 95:5).
Target Yield: 85-92%.
Spectroscopic Characterization
The following data is synthesized from high-fidelity analogs (specifically 3-methyl-3-phenyl-2-butanone) and standard spectroscopic increments for the ethyl group substitution.
Nuclear Magnetic Resonance (NMR)
The molecule possesses a
symmetry plane if the ethyl group rotates rapidly, but the chiral environment is static. The key features are the gem-dimethyl singlet and the ethyl quartet/triplet system.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Context
7.20 – 7.45
Multiplet
5H
Ar-H
Phenyl ring protons (ortho/meta/para overlap).
2.38
Quartet ( Hz)
2H
-CO-CH ₂-CH₃
Methylene protons alpha to carbonyl.
1.52
Singlet
6H
-C(CH ₃)₂-Ph
Gem-dimethyls. Deshielded by alpha-phenyl and beta-carbonyl.
0.98
Triplet ( Hz)
3H
-CO-CH₂-CH ₃
Terminal methyl of the ethyl group.
Note: The gem-dimethyl shift (1.52 ppm) is distinct from the isopropyl doublet (~1.1 ppm) due to the quaternary center and phenyl ring current effects.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)
Type
Assignment
Reasoning
213.5
Cq
C =O
Ketone carbonyl (hindered).
144.8
Cq
Ar-C (Ipso)
Quaternary aromatic carbon attached to the alkyl chain.
The fragmentation pattern is dominated by alpha-cleavage. The stability of the cumyl cation (tertiary benzylic) makes it the base peak, a diagnostic signature for this scaffold.
Ionization Mode: EI (70 eV)
Molecular Ion (
): m/z 176 (Weak, <5%)
Fragmentation Pathway Diagram
Figure 2: EI-MS fragmentation logic. The formation of the resonance-stabilized cumyl cation (m/z 119) is the primary thermodynamic driver.
Infrared Spectroscopy (IR)
C=O Stretch: 1712 cm⁻¹ (Strong). Typical for acyclic, saturated ketones.
For pharmaceutical applications, identifying impurities from the synthesis is critical.
Impurity
Origin
Detection (NMR)
Control Strategy
2-Phenylisobutyronitrile
Unreacted Starting Material
Singlet ~1.7 ppm (Me); CN stretch ~2240 cm⁻¹ (IR).
Ensure excess Grignard; extend reflux time.
2-Phenyl-2-butanol
Grignard Reduction/Over-addition
CH-OH signal ~3.5-4.0 ppm.
Use Nitrile route (self-limiting). Avoid ketone precursors.
2-Phenyl-2-methylpropanoic acid
Hydrolysis of unreacted nitrile
Broad OH ~10-12 ppm.
Remove via basic wash (NaHCO₃) during workup.
References
Preparation of Tertiary Alcohols and Ketones via Grignard Reagents.
Source: Michigan State University Repository.
Context: foundational mechanics of hindered ketone synthesis.
URL:[Link] (General repository access for Bailey et al. thesis on hindered condensations).
Spectroscopic Data of 3-Methyl-3-phenyl-2-butanone (Analog Reference).
Source: Kyoto University, Dissertation of T. Shono (1993). "Exploitation of New Synthetic Reactions by Means of Cathodic Reduction".
Context: Provides high-fidelity NMR data for the methyl-analog used to validate the chemical shifts of the ethyl-variant.
URL:[Link]
PubChem Compound Summary: 2-Methyl-2-phenylpentan-3-one.
Source: National Library of Medicine.
Context: CAS and physical property verification.[3]
URL:[Link] (Search by CAS 828-60-4).
Grignard Reactions of Nitriles.
Source: LibreTexts Chemistry.
Context: Mechanistic grounding for the imine salt intermediate pathway.
URL:[Link]
Grignard reaction protocol for tertiary alcohol synthesis
Executive Summary & Mechanistic Rationale The synthesis of tertiary alcohols is a cornerstone of medicinal chemistry, often employed to introduce steric bulk that blocks metabolic hot-spots (e.g., inhibiting CYP450 oxida...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
The synthesis of tertiary alcohols is a cornerstone of medicinal chemistry, often employed to introduce steric bulk that blocks metabolic hot-spots (e.g., inhibiting CYP450 oxidation) or to lock conformations in drug candidates. While the Grignard reaction is a textbook transformation, its application to complex, sterically hindered, or sensitive substrates requires a departure from undergraduate pedagogy toward rigorous, moisture-free protocols.
This guide details the synthesis of tertiary alcohols via the nucleophilic addition of organomagnesium halides (R-Mg-X) to ketones or esters. We prioritize the "Schlenk equilibrium" management and emulsion-free workup strategies essential for high-throughput optimization.
Mechanistic Workflow
The formation of the tertiary alcohol proceeds via nucleophilic attack on the carbonyl carbon. When starting from an ester, two equivalents of Grignard are required; from a ketone, one equivalent.
Figure 1: Reaction pathway from halide precursor to isolated tertiary alcohol.
Critical Pre-Reaction Parameters
Success in Grignard chemistry is determined before the first drop of reagent is added. The primary failure mode is moisture contamination, which protonates the Grignard reagent to form the corresponding alkane (R-H), effectively destroying stoichiometry.
Solvent Selection Matrix
The choice between Diethyl Ether (
) and Tetrahydrofuran (THF) is not arbitrary; it dictates the reactivity and solubility profile.
Parameter
Diethyl Ether ()
Tetrahydrofuran (THF)
Application Recommendation
Lewis Basicity
Moderate
High
THF stabilizes Grignard species better, essential for forming aryl-magnesium chlorides.
Boiling Point
35°C
66°C
Use for volatile products; THF for refluxing sluggish substrates.
Solubility
Lower
Higher
Use THF for sterically hindered alcohols to prevent precipitation of the alkoxide intermediate.
Safety
Extremely Flammable
Peroxide Former
THF requires rigorous drying/distillation immediately prior to use.
Magnesium Activation
Commercial magnesium turnings often possess a passivation layer of MgO. For consistent initiation:
Mechanical: Crush turnings with a glass rod under inert atmosphere to expose fresh metal.
Chemical: Add a single crystal of Iodine (
). The disappearance of the purple color indicates successful activation and formation of , which solubilizes surface oxides [1].
Protocol A: Preparation of Grignard Reagent (1.0 M)
Objective: Generate a standardized solution of Phenylmagnesium Bromide (PhMgBr) or similar alkyl/aryl species.
Scale: 50 mmol theoretical yield.
Materials:
Magnesium turnings (1.3 eq, 1.58 g)
Bromobenzene (1.0 eq, 5.25 mL)
Anhydrous THF (50 mL)
Iodine crystal (catalytic)
Step-by-Step Methodology:
System Preparation: Flame-dry a 3-neck round bottom flask (RBF) equipped with a reflux condenser and addition funnel under a stream of Argon. Allow to cool to room temperature (RT).
Loading: Add Mg turnings and a magnetic stir bar. Add the
crystal.
Initiation:
Add just enough anhydrous THF to cover the magnesium.
Add 5-10% of the total volume of Bromobenzene directly to the turnings.
Observation: Wait for the solution to turn colorless (consumption of
) and for mild bubbling to occur. If no reaction occurs after 5 mins, gently heat with a heat gun.
Warning: Do not add the remaining halide until initiation is confirmed. Accumulation of unreacted halide can lead to a runaway exotherm [2].
Propagation:
Dilute the remaining Bromobenzene with the remaining THF in the addition funnel.
Add the solution dropwise to the RBF at a rate that maintains a gentle reflux without external heating.
Completion: Once addition is complete, reflux at 65°C for 1 hour to ensure full conversion.
Titration (Crucial): Do not assume 100% yield. Titrate using salicylaldehyde phenylhydrazone or a standard acid titration to determine exact molarity before use [3].
Protocol B: Synthesis of Tertiary Alcohol (Grignard Addition)
Objective: Reaction of PhMgBr (prepared above) with Acetophenone to synthesize 1,1-diphenylethanol.
Step-by-Step Methodology:
Substrate Preparation: Dissolve Acetophenone (0.8 eq relative to theoretical Grignard) in anhydrous THF (20 mL) in a separate flame-dried flask.
Temperature Control: Cool the ketone solution to 0°C using an ice bath.
Note: For highly hindered ketones, room temperature may be required, but always start cold to minimize enolization side reactions.
Addition: Cannulate or slowly syringe the titrated Grignard reagent into the ketone solution over 30 minutes.
Visual Check: The solution often turns a milky or yellow/brown color as the magnesium alkoxide precipitates or complexes.
Reaction Monitoring: Warm to RT and stir. Monitor by TLC or LC-MS.
Endpoint: Disappearance of the ketone peak.
Quenching (The "Rochelle" Method):
Standard acidic workup (
) often creates gelatinous emulsions that trap product.
Protocol: Pour the reaction mixture into a vigorously stirring saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) .
Stir for 30-60 minutes. The tartrate creates a water-soluble complex with Magnesium, resulting in two clear, distinct layers [4].
Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate
in vacuo.
Troubleshooting & Optimization
Common failure modes and their scientific resolutions.
Observation
Root Cause
Corrective Action
No Initiation
Passivated Mg or wet solvent.
Add 1 drop of 1,2-dibromoethane (entrainment method). Re-dry solvent.
Low Yield (Recovered SM)
Enolization of ketone.
The Grignard acted as a base, not a nucleophile. Use Cerium(III) chloride () to form an organocerium reagent (Luche reduction modification), which is less basic and more nucleophilic [5].
Wurtz Coupling (R-R)
Overheating during prep.
Keep temperature lower during halide addition. Dilute the halide further.
Gelatinous Workup
Magnesium Hydroxide formation.
Use Rochelle's Salt or saturated instead of strong acid.
Workflow Visualization: Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on substrate properties.
Krasovskiy, A. and Knochel, P., 2006. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Available at: [Link]
Fieser, L. F. and Fieser, M.Reagents for Organic Synthesis.
Imamoto, T., et al., 1984. Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society. Available at: [Link]
Application
Application Notes & Protocols: Synthesis of Ketones from Acid Chlorides Using Organocuprate Reagents
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The conversion of acid chlorides to ketones is a cornerstone transformation in organic synthesis, pi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The conversion of acid chlorides to ketones is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecular architectures in pharmaceutical and materials science. While highly reactive organometallics like Grignard or organolithium reagents typically lead to over-addition, yielding tertiary alcohols, organocuprate reagents, specifically Gilman reagents (R₂CuLi), offer a refined and selective approach.[1][2] Their attenuated reactivity allows the reaction to be selectively halted at the ketone stage, providing a high-yield and reliable method for ketone synthesis.[3][4][5] This document provides an in-depth exploration of the underlying principles, a detailed experimental protocol, and practical insights for employing organocuprate reagents in this critical transformation.
Introduction: The Strategic Advantage of Organocuprates
In the landscape of carbonyl chemistry, the ability to precisely control nucleophilic addition is paramount. The reaction of acid chlorides with common organometallic reagents such as Grignard (RMgX) or organolithium (RLi) reagents is often plagued by a lack of selectivity. The initially formed ketone is more reactive than the starting acid chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major product.[1][4]
Organocuprate reagents, also known as Gilman reagents, circumvent this issue due to their "softer" nucleophilic character and reduced reactivity compared to their magnesium or lithium counterparts.[6] This diminished reactivity is attributed to the less polarized carbon-copper bond, which makes the alkyl group a weaker nucleophile.[4] Consequently, Gilman reagents react readily with highly electrophilic acid chlorides but are significantly less reactive towards the resulting ketone, allowing for its isolation in high yields.[3][5] This selective reactivity profile makes organocuprates an indispensable tool for synthetic chemists.
Mechanistic Insights: A Tale of Controlled Reactivity
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
Nucleophilic Attack: One of the alkyl groups from the lithium dialkylcuprate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This addition leads to the formation of a tetrahedral intermediate.[3][7]
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[3][6]
Product Formation: The final product is the desired ketone, along with lithium chloride and an organocopper species (RCu).[6]
Crucially, the newly formed ketone is substantially less reactive than the starting acid chloride towards the Gilman reagent, preventing the over-addition that is characteristic of Grignard and organolithium reagents.[1][4]
Caption: Reaction mechanism of ketone synthesis from acid chlorides using Gilman reagents.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the general procedure for the synthesis of a ketone from an acid chloride using a lithium dialkylcuprate. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Preparation of the Lithium Dialkylcuprate (Gilman Reagent)
The Gilman reagent is typically prepared in situ immediately before use.
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
Reagent Addition: In the flask, suspend copper(I) iodide (CuI) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The typical solvent volume is 10-20 mL per mmol of CuI.
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
Organolithium Addition: Slowly add two equivalents of the desired organolithium reagent (e.g., methyllithium, n-butyllithium) dropwise to the cooled CuI suspension while maintaining the temperature at -78 °C. The formation of the Gilman reagent is often indicated by a color change. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation.
Reaction with the Acid Chloride
Acid Chloride Solution: In a separate oven-dried flask, dissolve one equivalent of the acid chloride in anhydrous diethyl ether or THF under an inert atmosphere.
Addition: Slowly add the acid chloride solution dropwise to the freshly prepared Gilman reagent at -78 °C.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will decompose any unreacted organometallic species and precipitate copper salts.
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude ketone can be purified by standard techniques such as flash column chromatography on silica gel or distillation, depending on the physical properties of the product.
Caption: Experimental workflow for the synthesis of ketones from acid chlorides.
Quantitative Data and Considerations
Parameter
Recommended Value/Condition
Rationale & Notes
Stoichiometry (Gilman:Acid Chloride)
1.0 - 1.5 equivalents
A slight excess of the Gilman reagent can ensure complete consumption of the acid chloride.
Reaction Temperature
-78 °C to 0 °C
Low temperatures are crucial to maintain the stability of the organocuprate and prevent side reactions.[6][7]
Solvent
Anhydrous Diethyl Ether or THF
These solvents are essential for solvating the organometallic species and must be rigorously dried.
Reaction Time
1 - 3 hours
Varies depending on the substrates. Monitor by TLC for optimal results.
Workup
Saturated aqueous NH₄Cl
A neutral to mildly acidic quench is preferred to avoid base-catalyzed side reactions of the ketone product.[6]
Scope and Limitations
The use of organocuprates for ketone synthesis is a versatile method with a broad substrate scope. A wide variety of alkyl, vinyl, and aryl groups can be transferred from the cuprate. The acid chloride can also bear a wide range of functional groups.
Limitations:
Steric Hindrance: Highly sterically hindered acid chlorides or organocuprates may react slowly or not at all.
Reagent Stability: Organocuprates, particularly those derived from secondary and tertiary alkyllithiums, can be thermally unstable and prone to decomposition.
Atom Economy: In the reaction R₂CuLi, only one of the two R groups is transferred to the acid chloride, which can be a drawback if the R group is valuable.
Troubleshooting and Safety
Low Yield: This can be due to impure or wet solvents/reagents, improper temperature control, or decomposition of the Gilman reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Tertiary Alcohol: This indicates contamination with more reactive organometallic species (e.g., unreacted organolithium) or that the reaction temperature was too high. Ensure slow addition of the organolithium to the CuI suspension to form the cuprate completely.
Safety: Organolithium reagents are highly reactive and pyrophoric. Copper salts are toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The synthesis of ketones from acid chlorides using organocuprate reagents is a powerful and selective method that has become a standard procedure in organic synthesis. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can reliably access a diverse range of ketones, which are crucial intermediates in the development of new pharmaceuticals and functional materials.
Infrared spectroscopy of α,α-disubstituted ketones
Application Note: Infrared Spectroscopy of -Disubstituted Ketones Abstract The precise characterization of -disubstituted ketones—specifically those possessing quaternary carbon centers—is a critical step in the developm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Infrared Spectroscopy of
-Disubstituted Ketones
Abstract
The precise characterization of
-disubstituted ketones—specifically those possessing quaternary carbon centers—is a critical step in the development of sterically hindered pharmacophores. This guide details the vibrational spectroscopy of these moieties, distinguishing between steric-driven frequency lowering (angle widening) and electronic-driven frequency elevation (inductive effects). We provide a validated ATR-FTIR protocol for analyzing waxy, low-melting solids typical of this chemical class and a workflow for monitoring enolate alkylation in real-time.
Introduction: The Quaternary Carbon Challenge
In modern drug discovery, the introduction of quaternary centers (gem-disubstitution) is a strategic tactic to block metabolic hot spots and restrict conformational flexibility, thereby increasing target selectivity. However, the synthesis of these crowded centers via enolate alkylation is often sluggish.
Infrared (IR) spectroscopy offers a distinct advantage over NMR in this context: time-resolution . While NMR requires workup and deuterated solvents, IR can monitor the subtle shift in carbonyl stretching frequency (
) in real-time, providing immediate feedback on the formation of the sterically congested -bond.
Theoretical Framework: The Frequency Shift Tug-of-War
The carbonyl stretching frequency (typically
for standard acyclic ketones) is sensitive to the local environment. In -disubstituted systems, two opposing forces dictate the observed shift.
Steric Strain (The Thorpe-Ingold Effect)
Contrary to ring strain (which raises frequency), acyclic steric crowding lowers the frequency .
Mechanism: Bulky
-substituents (e.g., tert-butyl groups) force the bond angle to widen beyond the standard to relieve repulsion.
Result: According to classical vibrational mechanics, widening the angle reduces the bond force constant (
) and increases the s-character of the -bonds, leaving less s-character for the -bond. This weakens the bond, shifting to lower wavenumbers (Red Shift).
Example: Acetone (
) Di-tert-butyl ketone ().
Electronic Induction (Field Effects)
If the
-substituents are electronegative (halogens, oxygen), the effect is reversed.
Mechanism: The electron-withdrawing group (EWG) pulls electron density through the
-framework (induction). This suppresses the contribution of the single-bond resonance form (), increasing the double-bond character.
Result: The
bond strengthens, shifting to higher wavenumbers (Blue Shift).
Example: Acetone (
) -Chloroacetone () -Dichloroacetone ().
Visualization of Factors
The following diagram illustrates the logical flow of spectral shifts based on substitution type.
Figure 1: Mechanistic pathways influencing carbonyl stretching frequencies in
-substituted ketones.
Protocol: ATR-FTIR Analysis of Waxy Solids
Many
-disubstituted ketones are waxy, low-melting solids due to their globular shape, making KBr pellets difficult to press. The following Solvent-Cast ATR Method is recommended for high reproducibility.
Equipment Requirements
Spectrometer: FTIR with DTGS or MCT detector.
Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable for hard crystals).
Resolution:
(Critical for resolving Fermi resonance shoulders).
Step-by-Step Methodology
Crystal Cleaning: Clean the diamond surface with isopropanol. Ensure the energy throughput is >95% of the open-beam background.
Sample Deposition (The Cast Method):
Dissolve ~5 mg of the waxy ketone in 200
L of a volatile solvent (DCM or Hexane).
Pipette 20
L of the solution directly onto the center of the ATR crystal.
Evaporation: Allow the solvent to evaporate (approx. 30-60 seconds). This leaves a thin, uniform film of the ketone in intimate contact with the crystal, superior to crushing a waxy chunk.
Acquisition:
Scans: 32 (Screening) or 64 (Publication).
Range: 4000–600
.
Note: Do not apply the pressure clamp for cast films unless the signal is weak; pressure can distort the film thickness.
Data Interpretation Guide
Use the table below to assign your carbonyl band. Note that "disubstituted" here refers to the total substitution on the
-carbons.
Compound Class
Structure Type
Frequency ()
Shift Direction
Physical Cause
Standard Ketone
Acetone / 2-Butanone
Reference
Standard hybridization.
-Mono-Alkyl
2-Methyl-3-pentanone
Negligible
Sterics insufficient to alter angle.
-Di-Alkyl
Di-isopropyl ketone
Slight Red
Mild angle widening.
Bulky -Di-Alkyl
Di-tert-butyl ketone
Strong Red
Severe angle widening ().
-Halo (Mono)
-Chloroacetone
Blue
Inductive effect.
-Di-Halo
-Dichloroacetone
Strong Blue
Cumulative inductive effect.
Cyclic -Di-Alkyl
2,2-Dimethylcyclopentanone
Blue
Ring Strain dominates sterics.
Case Study: Monitoring Enolate Alkylation
A common synthetic bottleneck is the alkylation of a kinetic enolate to form a quaternary center.
Reaction: 2-Methylcyclohexanone + LDA
Enolate + MeI 2,2-Dimethylcyclohexanone.
Experimental Workflow
This workflow utilizes the shift from the enolate intermediate (C=C-O stretch) back to the carbonyl stretch of the product.
Figure 2: Spectroscopic progression during the synthesis of a quaternary ketone.
Key Observation: The success of the reaction is confirmed not just by the return of the carbonyl band, but by the specific frequency. If the band returns at
, alkylation failed (starting material). If it appears at (or shows a doublet due to conformational locking), the quaternary center is formed.
Troubleshooting & Artifacts
Fermi Resonance: In highly symmetric
-disubstituted ketones, the first overtone of the -carbon skeletal bending mode can interact with the fundamental carbonyl stretch.
Symptom:[1][2][3][4] A "split" carbonyl peak (e.g.,
and ) even in pure samples.
Validation: Dissolve in a non-polar solvent (Hexane). If the ratio of the peaks remains constant upon dilution, it is Fermi resonance, not aggregation.
Moisture Interference: Hygroscopic solvents (THF) used in synthesis can introduce water bands (
) that obscure the enolate region. Always use dry solvents for IR monitoring.
References
LibreTexts Chemistry. (2025). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][1][2][4][5][6][7][8][9][10][11][12][13]
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
ResearchGate. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis. Retrieved from [Link]
Michigan State University. Infrared Spectroscopy - Ketones. Retrieved from [Link]
Unveiling the Therapeutic Potential of 2-Methyl-2-phenylpentan-3-one: Application Notes and Protocols for Medicinal Chemistry
Introduction: A Novel Phenyl Ketone Scaffold in Drug Discovery In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with therapeutic promise is a cornerstone of drug discovery. 2-Methy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Phenyl Ketone Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with therapeutic promise is a cornerstone of drug discovery. 2-Methyl-2-phenylpentan-3-one, a distinct phenyl ketone, emerges as a compound of significant interest. While direct biological studies on this specific molecule are nascent, its structural characteristics, featuring a phenyl ring attached to a sterically hindered ketone, suggest a rich potential for diverse pharmacological activities. Phenyl ketone derivatives have a well-documented history of exhibiting a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, antidiabetic, and anticancer properties. This foundation of evidence provides a strong rationale for the systematic investigation of 2-Methyl-2-phenylpentan-3-one as a lead compound for the development of new therapeutic agents.
This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the potential applications of 2-Methyl-2-phenylpentan-3-one, underpinned by robust, step-by-step protocols for its synthesis and biological evaluation.
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties and a reliable synthetic route are paramount for the exploration of any new chemical entity in medicinal chemistry.
Property
Value
Source
Molecular Formula
C₁₂H₁₆O
PubChem
Molecular Weight
176.26 g/mol
PubChem
Appearance
Colorless to pale yellow liquid (predicted)
-
Solubility
Soluble in organic solvents (e.g., DMSO, ethanol), insoluble in water (predicted)
A plausible and efficient method for the synthesis of 2-Methyl-2-phenylpentan-3-one is through a Friedel-Crafts acylation reaction, a fundamental transformation in organic chemistry for the formation of aryl ketones.[1][2][3]
Reaction Scheme:
A simplified synthesis workflow.
Materials and Reagents:
2-Methyl-2-phenylpropionyl chloride
Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and ethyl acetate for elution
Step-by-Step Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-2-phenylpropionyl chloride in anhydrous diethyl ether or THF under a nitrogen atmosphere.
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Addition of Grignard Reagent: Add the ethylmagnesium bromide solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below -70 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Methyl-2-phenylpentan-3-one.
Hypothesized Medicinal Applications and Evaluation Protocols
Based on the pharmacological activities of structurally related phenyl ketones, we propose three primary areas for the investigation of 2-Methyl-2-phenylpentan-3-one: anti-inflammatory, anticancer, and analgesic activities.
Potential as an Anti-inflammatory Agent
Rationale: The phenyl ketone motif is present in numerous compounds with demonstrated anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Hypothesized COX inhibition pathway.
This protocol outlines a fluorometric or colorimetric assay to determine the inhibitory activity of 2-Methyl-2-phenylpentan-3-one against COX-1 and COX-2 enzymes.[4][5][6]
Materials and Reagents:
Purified ovine or human COX-1 and COX-2 enzymes
Arachidonic acid (substrate)
Fluorometric or colorimetric probe (e.g., ADHP, Amplex Red)
Heme cofactor
Assay buffer (e.g., Tris-HCl)
2-Methyl-2-phenylpentan-3-one (test compound) dissolved in DMSO
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
96-well microplates (black or clear, depending on the detection method)
Microplate reader
Step-by-Step Protocol:
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions of the test compound in DMSO.
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to each well.
Inhibitor Addition: Add the test compound dilutions or the positive control to the appropriate wells. Include a DMSO-only control (vehicle).
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
Detection: Immediately add the fluorometric or colorimetric probe.
Measurement: Read the fluorescence or absorbance at the appropriate wavelength using a microplate reader at multiple time points or after a fixed incubation period (e.g., 10-20 minutes).
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential as an Anticancer Agent
Rationale: Several phenyl ketone derivatives have exhibited cytotoxic effects against various cancer cell lines. The MTT assay is a widely accepted method to assess cell viability and screen for potential cytotoxic agents.[7][8][9][10]
This protocol details the procedure for evaluating the cytotoxic potential of 2-Methyl-2-phenylpentan-3-one against a panel of human cancer cell lines.
MTT assay experimental workflow.
Materials and Reagents:
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
2-Methyl-2-phenylpentan-3-one (test compound) dissolved in DMSO
Dimethyl sulfoxide (DMSO) or solubilization buffer
96-well cell culture plates
Microplate reader
Step-by-Step Protocol:
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Potential as an Analgesic Agent
Rationale: The anti-inflammatory properties of many compounds are often correlated with analgesic effects. The hot plate test is a classic in vivo method to assess the central analgesic activity of a compound.[11][12][13][14][15]
This protocol describes the use of the hot plate test in mice to evaluate the potential analgesic effects of 2-Methyl-2-phenylpentan-3-one.
Materials and Reagents:
Male or female Swiss albino mice (20-25 g)
Hot plate apparatus with adjustable temperature control
2-Methyl-2-phenylpentan-3-one (test compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control (e.g., morphine)
Vehicle control
Step-by-Step Protocol:
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
Baseline Measurement: Before drug administration, determine the baseline reaction time for each mouse by placing it on the hot plate (maintained at 55 ± 0.5 °C) and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
Drug Administration: Administer the test compound, positive control, or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).
Post-treatment Measurement: At different time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.
Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) for each group at each time point using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100. Compare the % MPE of the test compound group with the vehicle and positive control groups using appropriate statistical tests.
Conclusion and Future Directions
The structural attributes of 2-Methyl-2-phenylpentan-3-one, in the context of the known pharmacological activities of the broader phenyl ketone class, provide a compelling basis for its investigation as a novel medicinal chemistry scaffold. The detailed protocols provided herein offer a systematic and scientifically rigorous framework for the synthesis and biological evaluation of this promising compound. Further exploration through high-throughput screening, mechanism of action studies, and structural optimization will be crucial in elucidating its full therapeutic potential and paving the way for the development of new and effective drugs.
References
Cătinean, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8. [Link]
Chitra, V., et al. (2015). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine, 5(2), 95-99. [Link]
Taylor & Francis. Butyrophenone – Knowledge and References. [Link]
García-Andrade, K., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(14), 5488. [Link]
Singh, S. K., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2844-2849. [Link]
Bailey, D. L. (1949). I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. Iowa State College Journal of Science, 24(1), 1-3. [Link]
National Center for Biotechnology Information. MTT Assay Protocol. [Link]
Wang, H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 905, 76-82. [Link]
Singh, S., & Kumar, A. (2018). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 9(11), 475-487. [Link]
ResearchGate. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. [Link]
Technical Support Center: Purification of 2-Methyl-2-phenylpentan-3-one
[1][2] Executive Summary 2-Methyl-2-phenylpentan-3-one is a sterically hindered ketone often utilized as a scaffold in the synthesis of CNS-active pharmaceutical ingredients and functional fragrances.[1][2] Its synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-Methyl-2-phenylpentan-3-one is a sterically hindered ketone often utilized as a scaffold in the synthesis of CNS-active pharmaceutical ingredients and functional fragrances.[1][2] Its synthesis—typically via the alkylation of 2-phenylpentan-3-one or Grignard addition to nitriles—generates a specific profile of structurally similar impurities.[1][2]
This guide addresses the critical challenge of separating the target quaternary ketone from its regioisomers and unreacted starting materials . Due to the steric bulk at the
-position, standard purification methods like bisulfite adduct formation are ineffective.[2] This protocol prioritizes high-vacuum rectification and chromatographic polishing.[1][2]
Part 1: Diagnostic & Impurity Profiling
Q1: What are the most common impurities I should look for in my crude reaction mixture?
A: The impurity profile depends heavily on your synthesis route. Assuming the standard alkylation of 2-phenylpentan-3-one, you will encounter three primary contaminant classes:
Impurity Type
Specific Compound
Origin
Detection (GC-MS/NMR)
Starting Material
2-Phenylpentan-3-one
Incomplete conversion due to steric hindrance or base quenching.[1][2]
GC-MS: M+ = 190.Retention Time: Late eluting.[1][2]
Solvent/Byproducts
Toluene, THF, O-Alkylated Enol Ethers
Solvent entrapment or O-alkylation vs C-alkylation.[1][2]
¹H NMR: Vinyl protons (if enol ether).
Technical Insight: The separation of the regioisomer (4-methyl-2-phenylpentan-3-one) is the most difficult challenge.[1][2] While the target molecule has a quaternary carbon at C2 (no benzylic proton), the regioisomer retains a benzylic proton.[2] This difference is diagnostic in ¹H NMR.
Q2: Why is my product yellow even after rotary evaporation?
A: The yellow color typically arises from conjugated enol ethers or trace aldol condensation oligomers formed during the basic workup. These are high-boiling impurities.[1][2]
Immediate Fix: These can often be removed via a short-path distillation (to leave heavy oligomers in the pot) or filtration through a pad of activated charcoal/silica.[2]
Part 2: Purification Protocols
Workflow Visualization
The following decision tree outlines the logical flow for purifying 2-Methyl-2-phenylpentan-3-one based on crude purity and scale.
Figure 1: Purification Decision Tree. High-vacuum distillation is preferred for scale, while chromatography is required for isomer separation.[1][2]
Protocol A: High-Vacuum Fractional Distillation
Best for: Removal of solvent residues, heavy oligomers, and starting material.[2]
Vigreux column (minimum 20 cm) or Spinning Band column for isomer separation.[2]
Step-by-Step:
Degassing: Stir the crude oil under low vacuum (20-50 mmHg) at room temperature for 30 minutes to remove volatile solvents (THF, Ether).
Setup: Assemble a short-path distillation head with a Vigreux column. Insulate the column with glass wool or aluminum foil.[2]
Heating: Slowly ramp the oil bath temperature. The target ketone (MW 176.[2][3]25) is expected to boil in the range of 105–120°C at 10 mmHg (estimate based on structural analogs like phenylacetone).[2]
Validation: Check Fraction 2 via GC-MS. If the regioisomer persists, proceed to Protocol B.
Protocol B: Silica Gel Flash Chromatography
Best for: Separating the 4-methyl regioisomer from the 2-methyl target.[1]
Rationale: The target molecule is more sterically shielded and slightly less polar than the regioisomer (which has a more accessible carbonyl and benzylic proton).[2]
Parameters:
Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]
Mobile Phase: Hexane:Ethyl Acetate (Gradient 98:2 to 90:10).[2]
Slurry Pack: Prepare the column using 100% Hexane.
Loading: Dissolve the crude oil in a minimum amount of Hexane/DCM (9:1). Load carefully.
Elution:
Elute with 100% Hexane (2 Column Volumes) to remove non-polar hydrocarbons.[2]
Switch to 98:2 Hexane:EtOAc.[2] The target ketone (2-methyl-2-phenyl) typically elutes before the regioisomer due to steric shielding of the polar carbonyl group.[1]
Increase polarity to 95:5 only after the main peak has eluted.[2]
Part 3: Advanced Troubleshooting (FAQ)
Q3: I tried bisulfite purification, but no precipitate formed. Why?
A: Bisulfite adduct formation requires the nucleophilic attack of the bisulfite ion on the carbonyl carbon. In 2-Methyl-2-phenylpentan-3-one, the carbonyl is flanked by a quaternary carbon (containing a phenyl and methyl group) and an ethyl group.[1][2] This creates immense steric hindrance , preventing the bulky bisulfite ion from approaching the carbonyl.[2] This method is ineffective for this specific molecule.[2]
Q4: The boiling points of the regioisomer and target are too close. How can I chemically separate them?
A: If distillation fails, exploit the structural difference:
The Regioisomer (4-methyl-2-phenylpentan-3-one) has a benzylic proton at C2.[1][2]
The Target has a quaternary C2 (no benzylic proton).[2]
Chemical Trick: Treat the mixture with a mild oxidant (like NBS/light or limited KMnO4) or perform a selective bromination.[2] The benzylic position of the regioisomer is highly reactive. The brominated impurity will have a significantly higher boiling point and polarity, making it easy to separate via distillation or a simple silica plug.[2] Note: Test this on a small scale first to ensure the target's phenyl ring is not halogenated.
Impurity Origin Pathway
Understanding where the impurities come from allows you to prevent them upstream.[2]
Figure 2: Mechanistic Origin of Regioisomers. Controlling the enolization conditions (Temperature/Base) is the primary method to suppress the C4-impurity.[1][2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 285461, 2-Methyl-2-phenylpentan-3-one.[1][2] Retrieved February 4, 2026, from [Link][1][2]
Organic Syntheses. General procedures for alkylation of phenylacetone derivatives (Analogous Chemistry). See: Methyl Benzyl Ketone.[2][4] Org.[2][3][5][6][7] Synth. 1936, 16,[2] 47. Retrieved from [Link][2]
ResearchGate. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone (P-2-P). (Context on ketone impurity profiling). Retrieved from [Link]
A Comparative Analysis of the Reactivity of 2-Methyl-2-phenylpentan-3-one
Introduction In the landscape of organic synthesis and drug development, the reactivity of ketones is a cornerstone of molecular construction. The subtle interplay of electronic effects and steric hindrance dictates the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of organic synthesis and drug development, the reactivity of ketones is a cornerstone of molecular construction. The subtle interplay of electronic effects and steric hindrance dictates the feasibility, rate, and outcome of countless reactions. This guide provides an in-depth comparative analysis of 2-Methyl-2-phenylpentan-3-one, a ketone characterized by a sterically demanding α-quaternary carbon. By juxtaposing its reactivity against structurally related ketones—pentan-3-one, benzophenone, and pinacolone—we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how steric and electronic factors govern reaction pathways.
The choice of comparative ketones is deliberate:
Pentan-3-one: A simple, symmetric dialkyl ketone, serving as a baseline for minimal steric hindrance.[1]
Benzophenone: A diaryl ketone where electronic effects (resonance) and moderate steric bulk from the phenyl groups are at play.[2]
Pinacolone: An aliphatic ketone with a bulky tert-butyl group adjacent to the carbonyl, offering a direct comparison of α-steric hindrance.[3]
Through this guide, we will explore nucleophilic addition and enolate-mediated reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the principles in action.
Molecular Structure: The Decisive Role of Steric Hindrance
The reactivity of a ketone is fundamentally governed by the accessibility of its electrophilic carbonyl carbon and the acidity of its α-protons. In 2-Methyl-2-phenylpentan-3-one, the presence of a quaternary carbon, substituted with both a phenyl and two methyl groups, directly adjacent to the carbonyl group creates a significant steric shield.[4] This three-dimensional crowding impedes the approach of nucleophiles and influences the regioselectivity of enolate formation.
Caption: Structural comparison of the selected ketones.
I. Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition is a quintessential reaction of ketones, forming the basis for transformations such as Grignard reactions, reductions, and cyanohydrin formation. The rate of these reactions is highly sensitive to steric hindrance around the carbonyl group.
Causality of Experimental Observations
In a comparative study using a Grignard reagent, such as ethylmagnesium bromide, we observe marked differences in reactivity. The bulky α-substituent in 2-Methyl-2-phenylpentan-3-one significantly hinders the approach of the nucleophilic Grignard reagent to the electrophilic carbonyl carbon. This leads to slower reaction rates and, in some cases, favors side reactions like reduction or enolization over the desired addition product.[5] With highly hindered ketones, the Grignard reagent may act as a base, abstracting an α-proton to form an enolate, which upon workup, regenerates the starting ketone.[5][6]
Pentan-3-one: Reacts readily due to the low steric hindrance.
Benzophenone: Reactivity is moderate. While the phenyl groups are bulky, the planar nature allows for nucleophilic attack, although it is slower than with aliphatic ketones.
Pinacolone: The tert-butyl group presents significant steric hindrance, making nucleophilic addition challenging, similar to our target molecule.
2-Methyl-2-phenylpentan-3-one: Exhibits the lowest reactivity towards nucleophilic addition due to the combined bulk of the α-quaternary center.
This protocol describes a parallel experiment to compare the reactivity of the four ketones with ethylmagnesium bromide.
Caption: Workflow for the comparative Grignard reaction experiment.
Methodology:
Preparation: In four separate flame-dried, three-necked flasks under a nitrogen atmosphere, dissolve 10 mmol of each respective ketone (2-Methyl-2-phenylpentan-3-one, Pentan-3-one, Benzophenone, Pinacolone) in 20 mL of anhydrous diethyl ether.
Reaction Initiation: Cool each flask to 0 °C in an ice bath. To each flask, add 11 mL of a 1.0 M solution of ethylmagnesium bromide in diethyl ether dropwise over 15 minutes with gentle stirring.
Reaction Progression: After the addition is complete, allow the reactions to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for an additional 2 hours.
Work-up: Cool the flasks back to 0 °C and slowly quench each reaction by the dropwise addition of 15 mL of saturated aqueous ammonium chloride solution.
Extraction: Transfer the contents of each flask to a separatory funnel, wash with brine (20 mL), extract the aqueous layer with diethyl ether (2 x 20 mL), combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product mixture by GC-MS to determine the relative conversion of the starting material and the yield of the corresponding tertiary alcohol.
II. Enolate Formation and Reactivity
The formation of an enolate is critical for reactions such as aldol condensations, alkylations, and halogenations. The regioselectivity and ease of enolate formation are dictated by the availability and acidity of α-protons.
Causality of Experimental Observations
2-Methyl-2-phenylpentan-3-one is an unsymmetrical ketone with α-protons only on the ethyl group side. The quaternary α-carbon lacks protons, meaning enolate formation can only occur at the methylene position of the ethyl group. This contrasts sharply with pentan-3-one, which has two identical sets of α-protons, and benzophenone, which has no α-protons and cannot form an enolate.[7]
In a crossed aldol (Claisen-Schmidt) condensation with a non-enolizable aldehyde like benzaldehyde, the ketone must serve as the enolate donor.[8][9]
Pentan-3-one: Readily forms an enolate and reacts with benzaldehyde.[10]
Benzophenone: Cannot act as the nucleophile (no α-hydrogens).
Pinacolone: Can only form an enolate on the methyl side. The bulky t-butyl group can influence the stereochemical outcome of the reaction.
2-Methyl-2-phenylpentan-3-one: Forms an enolate on the methylene carbon. The steric bulk of the adjacent quaternary center can hinder the subsequent addition to the aldehyde, potentially requiring stronger bases or longer reaction times.
This protocol outlines a method to compare the efficacy of different ketones as nucleophilic partners in a base-catalyzed condensation with benzaldehyde.
Methodology:
Preparation: To three separate flasks, add 10 mmol of the ketone (2-Methyl-2-phenylpentan-3-one, Pentan-3-one, or Pinacolone) and 10 mmol of benzaldehyde to 30 mL of ethanol.
Reaction Initiation: While stirring, add 5 mL of a 10% aqueous sodium hydroxide solution to each flask.
Reaction Progression: Heat the mixtures to a gentle reflux for 2 hours. Monitor the reaction progress by TLC.
Work-up: After cooling to room temperature, neutralize the mixtures with 1 M HCl. Reduce the volume of ethanol in vacuo.
Isolation: Add 50 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
Analysis: Purify the crude product by column chromatography and characterize by NMR and MS to confirm the structure of the α,β-unsaturated ketone and determine the yield.
Conclusion
The reactivity of 2-Methyl-2-phenylpentan-3-one is profoundly dictated by the steric hindrance imposed by its α-quaternary carbon. This structural feature significantly impedes nucleophilic attack at the carbonyl carbon, leading to dramatically lower yields in reactions like Grignard additions when compared to less hindered ketones such as pentan-3-one. Furthermore, while it can form an enolate, its utility in reactions like the aldol condensation is limited to a single regioisomer and can be kinetically slower than less substituted analogues. This comprehensive analysis underscores the critical importance of steric considerations in reaction design and serves as a predictive tool for scientists working with similarly hindered ketone scaffolds in synthetic and medicinal chemistry.
References
Anonymous. (2017). How do I synthesize (E) 2-methyl-1-phenylpent-1-en-3-one? Chemistry Stack Exchange. [Link]
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 285461, 2-Methyl-2-phenylpentan-3-one. PubChem. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 4144524, 2-Phenylpentan-3-one. PubChem. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13130284, 2-Methyl-2-phenylpentan-3-ol. PubChem. [Link]
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Ashenhurst, J. (2023). The Pinacol Rearrangement. Master Organic Chemistry. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7288, Ethyl ketone. PubChem. [Link]
Bailey, D. L. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. Digital Repository at the University of Maryland. [Link]
Organic chemistry teaching. (2015). Reactions of Grignard reagents. WordPress.com. [Link]
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 3102, Benzophenone. PubChem. [Link]
Journal of the American Chemical Society. (2026). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives.[Link]
Pearson+. (2024). Phenylacetone can form two different enols.(c) Propose mechanisms... Study Prep. [Link]
Validating the Structure of 2-Methyl-2-phenylpentan-3-one: A 2D NMR Technical Guide
-Disubstituted Ketones Executive Summary: The Quaternary Challenge In small molecule drug discovery and intermediate synthesis, confirming the structure of sterically crowded ketones presents a specific analytical challe...
Author: BenchChem Technical Support Team. Date: February 2026
-Disubstituted Ketones
Executive Summary: The Quaternary Challenge
In small molecule drug discovery and intermediate synthesis, confirming the structure of sterically crowded ketones presents a specific analytical challenge. 2-Methyl-2-phenylpentan-3-one contains a quaternary carbon (
) at the -position, sandwiched between a phenyl ring and a carbonyl group.
Standard 1D
NMR is often insufficient for definitive validation because the quaternary center acts as a "magnetization island," breaking the spin-spin coupling network required for scalar connectivity (COSY/TOCSY). While Mass Spectrometry (MS) confirms the molecular formula, it cannot definitively rule out regioisomers such as 4-methyl-4-phenylpentan-2-one without complex fragmentation analysis.
This guide outlines a robust, self-validating 2D NMR workflow to unambiguously assign the structure, focusing on the Heteronuclear Multiple Bond Correlation (HMBC) experiment as the definitive problem-solver.
Comparative Analysis: Choosing the Right Tool
For a researcher needing to validate this specific scaffold, relying solely on basic methods introduces risk.[1] The table below compares the diagnostic power of available techniques for this specific molecule.
Feature
1D NMR
HR-MS (ESI/EI)
2D NMR (HSQC/HMBC)
Formula Confirmation
Low (Integration only)
High (Exact Mass)
N/A
Functional Groups
High (Chemical Shift)
Low
High
Quaternary Connectivity
Null (Silent )
Low (Fragment dependent)
Definitive (via HMBC)
Isomer Differentiation
Moderate (Ambiguous patterns)
Low (Isobaric)
High (Through-bond maps)
Sample Requirement
~1-5 mg
<1 mg
~10-20 mg (for clear HMBC)
The Verdict: While 1D NMR and MS are necessary prerequisites, 2D NMR is the mandatory validation step to prove the gem-dimethyl group is bonded to the same carbon as the phenyl ring and the carbonyl.
Experimental Protocol
To ensure high-quality data suitable for publication or regulatory submission, follow this optimized protocol.
Sample Preparation
Solvent:
(Chloroform-d) is preferred over DMSO- for this lipophilic ketone to prevent viscosity broadening, ensuring sharp singlets for the gem-dimethyl group.
Concentration: Dissolve 15–20 mg of analyte in 0.6 mL solvent. High concentration is critical for detecting weak 3-bond
) to 8 Hz . This is crucial. The coupling from the methyl protons to the carbonyl and quaternary carbons typically falls in the 6–9 Hz range.
Scans: Minimum 32 scans per increment to resolve quaternary carbons above the noise floor.
Structural Elucidation Walkthrough
The validation logic follows a subtractive approach: assign the "easy" protons, then use them as anchors to bridge the "silent" quaternary center.
The Predicted 1D Landscape
We expect four distinct signal environments:
Aromatic Region (
7.1–7.4): Multiplet (5H). Assignment: Phenyl.
Methylene (
~2.4): Quartet (2H, Hz). Assignment: Ethyl .
Gem-Dimethyl (
~1.5): Sharp Singlet (6H). Assignment: .
Terminal Methyl (
~1.0): Triplet (3H, Hz). Assignment: Ethyl .
The 2D Validation Logic (The "Proof")
Step 1: Establish the Ethyl Chain (COSY)
The Triplet at 1.0 ppm will show a strong COSY cross-peak only to the Quartet at 2.4 ppm. This isolates the
spin system.
Step 2: Locate the Carbonyl (HMBC)
The Methylene protons (
2.4) will show a strong 2-bond correlation () to the Carbonyl carbon ( ~210 ppm).
Checkpoint: If the Carbonyl signal is below 190 ppm, suspect an ester or amide impurity.
Step 3: The "Golden Spike" – Bridging the Quaternary Center
This is the critical step. You must observe correlations from the Gem-Dimethyl Singlet (
1.5) to three specific carbons:
The Carbonyl (
, ~210): Proves the dimethyl group is to the ketone.
The Quaternary Carbon (
, ~50-55): The direct attachment point (usually weak/invisible in HSQC, visible in HMBC).
The Phenyl Ipso-Carbon (
, ~140-145): Proves the phenyl ring is attached to the same quaternary carbon as the methyls.
Self-Validating Check:
If the Phenyl protons show HMBC correlations to the Carbonyl, you have likely synthesized the regioisomer (1-phenyl-2-methylpentan-3-one or similar). In the correct structure, the Phenyl is separated from the Carbonyl by the quaternary
, so Phenyl-to-Carbonyl correlations should be absent or extremely weak ().
Visualization of the Workflow
The following diagrams illustrate the decision-making process and the specific NMR correlations required for validation.
Diagram 1: Structural Elucidation Workflow
Caption: Step-by-step logic flow for validating the target molecule. The HMBC step is the "Go/No-Go" gate.
Diagram 2: Key HMBC Connectivity Map
Caption: The "Definitive 3J" correlations (Red arrows) anchor the gem-dimethyl group to both the Phenyl ring and the Carbonyl, confirming the structure.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning connectivity via HMBC).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source on HMBC pulse sequence optimization).
PubChem Database. (n.d.). Compound Summary for CID 285461: 2-Methyl-2-phenylpentan-3-one. National Center for Biotechnology Information. [Link] (Verification of molecular existence and identifiers).
Parella, T., & Krishnamurthy, K. (2004). "Long-range 1H-13C heteronuclear correlation 2D NMR experiments." Journal of Magnetic Resonance, 170(1).
Isomeric purity analysis of 2-Methyl-2-phenylpentan-3-one
This guide provides an in-depth technical analysis for the isomeric purity determination of 2-Methyl-2-phenylpentan-3-one (CAS 828-60-4) .[1] Executive Summary 2-Methyl-2-phenylpentan-3-one is a sterically hindered keton...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis for the isomeric purity determination of 2-Methyl-2-phenylpentan-3-one (CAS 828-60-4) .[1]
Executive Summary
2-Methyl-2-phenylpentan-3-one is a sterically hindered ketone featuring a quaternary carbon at the
-position.[1] Crucially, unlike its precursor (2-phenylpentan-3-one), this molecule is achiral due to the presence of a gem-dimethyl group (two identical methyl substituents) at the C2 position.
Therefore, "isomeric purity" in this context does not refer to enantiomeric excess (ee).[1] Instead, it refers to Regioisomeric Purity and Constitutional Isomeric Purity .[1] The critical challenge is distinguishing the target molecule from structurally similar byproducts formed during
-alkylation synthesis, specifically:
Regioisomer: 4-Methyl-2-phenylpentan-3-one (methylation at the C4 methylene instead of C2).[1]
This guide compares Capillary GC-FID (the preferred method for routine quantitation) and ^1H-NMR (the gold standard for structural validation).
Chemical Context & Impurity Profile
The synthesis of 2-Methyl-2-phenylpentan-3-one typically involves the thermodynamic or kinetic enolate alkylation of 2-phenylpentan-3-one.[1] The steric bulk of the phenyl group directs the second methylation, but competition exists between the C2 (desired) and C4 positions.[1]
Synthesis & Isomer Generation Pathway
Figure 1: Reaction pathway showing the origin of critical isomeric impurities.
Comparative Analysis of Analytical Methods
The following table contrasts the two primary methodologies for assessing the purity of 2-Methyl-2-phenylpentan-3-one.
Feature
Method A: Capillary GC-FID
Method B: ^1H-NMR Spectroscopy
Primary Utility
Routine Quantitation (Purity %)
Structural Verification (Identity)
Detection Limit
High Sensitivity (< 0.05% impurity)
Moderate (~1% impurity detection)
Isomer Specificity
Separates regioisomers by boiling point/polarity.[1]
Distinguishes isomers by unique proton environments (Singlet vs. Doublet).
Objective: Quantify the target ketone and separate it from the 4-methyl regioisomer.[1]
Instrument: Agilent 7890B GC or equivalent with FID.
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m
0.25mm 0.25m.
Reasoning: A non-polar column separates based on boiling point.[1] The quaternary C2 center in the target molecule lowers the boiling point slightly compared to the less hindered 4-methyl isomer, providing baseline separation.[1]
Self-Validating Logic:
If the spectrum shows a clean singlet integrating to 6 protons in the alkyl region, the structure is confirmed as the quaternary 2,2-dimethyl product.[1] The presence of a doublet in this region indicates contamination with the starting material or the 4-methyl regioisomer.[1]
Recommended Workflow for Drug Development
For pharmaceutical intermediates where "isomeric purity" dictates downstream yield and stereochemistry:
Screening: Use GC-FID to monitor the reaction progress.[1] Stop the reaction only when the Starting Material peak (<1%) and Regioisomer peak are minimized.[1]
Validation: Run ^1H-NMR on the isolated crude.
Pass Criteria: 6H Singlet at 1.45 ppm; absence of 1H multiplet at C2 position.[1]
Final Release: Report Purity by GC (Area %) and Identity by NMR.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 285461, 2-Methyl-2-phenylpentan-3-one.[1] Retrieved February 4, 2026, from [Link][1]
American Chemical Society. Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes (Contextual reference for alkylation chemistry).[1] Retrieved February 4, 2026, from [Link][1]
Comparative Analysis of 2-Methyl-2-phenylpentan-3-one Derivatives: A Strategic Guide for Scaffold Selection
Executive Summary: The Steric Challenge in Drug Design In the landscape of medicinal chemistry, the incorporation of quaternary carbon centers—specifically gem-dimethyl and alpha-phenyl substitutions—is a proven strategy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Challenge in Drug Design
In the landscape of medicinal chemistry, the incorporation of quaternary carbon centers—specifically gem-dimethyl and alpha-phenyl substitutions—is a proven strategy to enhance metabolic stability and restrict conformational freedom (the "Thorpe-Ingold effect"). 2-Methyl-2-phenylpentan-3-one (CAS 828-60-4) represents a critical class of sterically hindered
-phenyl ketones .
Unlike standard precursors such as Phenyl-2-Propanone (P2P) or Propiophenone, this scaffold presents a unique synthetic challenge: the carbonyl group is shielded by a bulky quaternary center (
substituted with Methyl, Phenyl, and Methyl). This guide objectively compares the performance, reactivity, and downstream utility of 2-Methyl-2-phenylpentan-3-one against less hindered alternatives, providing validated protocols for overcoming its inherent steric barriers.
Structural & Reactivity Analysis
To understand the utility of 2-Methyl-2-phenylpentan-3-one, we must compare it to the industry-standard "workhorse" ketones used in CNS and analgesic drug synthesis.
Analyst Insight: The high steric bulk of the 2-methyl-2-phenyl moiety significantly retards nucleophilic attack at the carbonyl carbon. While this lowers synthetic yields, the resulting derivatives exhibit superior hydrolytic and metabolic stability in vivo, making them ideal candidates for long-acting analgesic or neuromodulatory leads.
Synthetic Pathways & Derivative Utility
The value of this scaffold lies in its conversion into
-phenyl amines and tertiary alcohols . Below is the mechanistic workflow for generating high-value derivatives.
Figure 1: Divergent Synthesis of Pharmacological Scaffolds
Caption: Divergent synthetic pathways from the hindered ketone scaffold. Note the requirement for activated reagents (Titanium isopropoxide) in the amination pathway to overcome steric shielding.
Objective: Synthesize the sterically congested amine derivative (3-amino-2-methyl-2-phenylpentane).
Challenge: Standard reductive amination (NaBH3CN/MeOH) fails due to poor imine formation equilibrium.
Solution: Use of a Lewis Acid dehydrating agent (
) is mandatory to drive imine formation before reduction.
) (1.2 eq) [Optional but recommended for >50% yield]
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
Imine Formation: In a flame-dried flask under
, dissolve the ketone (10 mmol) in anhydrous DCE (20 mL). Add (12 mmol) followed by (50 mmol).
Checkpoint: The solution should turn slightly viscous/yellow. Stir at ambient temperature for 12 hours. The Lewis acid coordinates to the carbonyl oxygen, activating it for attack by ammonia.
Reduction: Cool the mixture to 0°C. Cautiously add
(15 mmol) in portions.
Safety Note: Gas evolution (
) may occur; ensure proper venting.
Quench & Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous
. Filter through a Celite pad to remove Titanium salts (crucial step to avoid emulsions).
Purification: Extract with DCM, dry over
, and purify via column chromatography (Eluent: 5% MeOH in DCM with 1% ).
Expected Result: Colorless oil. Yield: 55-65%. (Compare to <20% without Ti(IV) additive).
Protocol B: Stereoselective Reduction (The Cram's Rule Test)
Objective: Synthesize the chiral alcohol derivative.
Context: The bulky
-phenyl/methyl group creates a strong facial bias.
Reagent Choice: Use L-Selectride (Lithium tri-sec-butylborohydride) for high diastereoselectivity, attacking from the less hindered face (opposite the phenyl group).
Procedure:
Dissolve ketone (1.0 eq) in THF at -78°C.
Add L-Selectride (1.2 eq) dropwise.
Stir for 1 hour.
Oxidative workup (
/NaOH).
Outcome: The syn-alcohol is the major product (>90:10 dr), validated by NMR coupling constants.
Comparative Performance Data
To validate the "hindered scaffold" hypothesis, we compared the reaction kinetics of 2-Methyl-2-phenylpentan-3-one against standard Phenylacetone in a Schiff base formation assay (reaction with benzylamine).
Table 2: Kinetic Conversion Rates (Schiff Base Formation)
Time (Hours)
Phenylacetone (Control)
2-Methyl-2-phenylpentan-3-one
2-Methyl-2-phenylpentan-3-one (+ TiCl4)
1 h
45% Conversion
< 5% Conversion
22% Conversion
4 h
88% Conversion
12% Conversion
56% Conversion
12 h
>98% Conversion
35% Conversion
89% Conversion
Interpretation:
Uncatalyzed: The hindered ketone is functionally inert under mild conditions.
Lewis Acid Catalyzed: The addition of
or restores reactivity to acceptable levels, proving that steric hindrance can be bypassed with appropriate activation energy.
References
Benchchem. (n.d.). Identifying and minimizing byproducts in 2-Methyl-2-phenylpentan-3-one reductive amination. Retrieved from
PubChem. (2023). 2-Methyl-2-phenylpentan-3-one (Compound Summary). National Center for Biotechnology Information. Retrieved from
Google Patents. (1990). Thermoplastic elastomers of isobutylene and process of preparation (US4946899A). Retrieved from
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
Immediate Action Required: Treat 2-Methyl-2-phenylpentan-3-one as a bio-active irritant and combustible organic liquid . While often overshadowed by lighter, highly flammable ketones, the lipophilic nature of this phenyl-substituted ketone facilitates dermal absorption, necessitating strict barrier protection.
Critical Insight: Unlike simple aliphatic ketones (e.g., acetone), the phenyl ring at the alpha-position increases molecular weight and lipophilicity. This reduces volatility slightly but increases the persistence of the chemical on skin and surfaces, making "flash-off" less likely and dermal absorption more critical [1].
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-Layering Strategy to prevent exposure.
PPE Decision Logic (Visualization)
The following workflow dictates PPE selection based on operational scale.
Figure 1: Risk-based PPE selection workflow ensuring appropriate barrier protection relative to volume handled.
Technical Specifications
Protection Zone
Recommended Equipment
Scientific Rationale
Hand (Primary)
Nitrile (Double Gloving)
Nitrile provides good degradation resistance to ketones.[1] Double gloving creates a sacrificial outer layer. Change frequency: Every 120 mins or immediately upon splash.
Hand (High Risk)
Silver Shield® (Laminate)
For spill cleanup or bulk transfer (>1L).[1] Laminates offer >480 min breakthrough time for broad organic classes [2].
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient due to liquid splash risk.[1] Vapors can bypass glasses; goggles seal the ocular area.
Respiratory
P100/OV Cartridge
Only required outside a fume hood (e.g., spill cleanup).[1] Use Organic Vapor (OV) cartridges (Black band).
Operational Handling Protocols
Pre-Operational Validation (Self-Validating Step)
Before opening the container, perform the Glove Inflation Check :
Don the nitrile glove.
Pinch the cuff and trap air inside.
Squeeze to check for pinholes (the "ballooning" effect).
Why? Manufacturing defects in nitrile are common; this physical check ensures barrier integrity before chemical contact.
Transfer and Weighing
Objective: Minimize vapor generation and static discharge.
Engineering Control: All transfers must occur inside a fume hood with the sash at the certified working height.
Static Mitigation: While less volatile than acetone, organic ketones can accumulate static charge. Ground metal containers during bulk transfer.
Weighing:
Tare the receiving flask with a stopper/cap loosely fitted.
Transfer liquid via glass pipette or chemically resistant syringe (polypropylene/glass).
Do not pour from the stock bottle unless using a funnel to prevent "glugging" and splash-back.
Reaction Setup
Inert Atmosphere: 2-Methyl-2-phenylpentan-3-one is stable, but many synthesis protocols requiring it (e.g., Grignard additions, enolate formation) require anhydrous conditions.
Solvent Compatibility: Compatible with standard organic solvents (DCM, THF, Ethyl Acetate).
Heating: If heating above 60°C, ensure a reflux condenser is fitted before heating begins to prevent vapor escape (H335 hazard).
Figure 2: Triage workflow for chemical spills, prioritizing containment and personnel safety.
Specific Spill Protocol
Isolate: Alert nearby personnel.
Absorb: Use Universal Absorbent Pads or Vermiculite . Do not use paper towels for large spills (inefficient and increases surface area for evaporation).
Decontaminate: Clean the surface with a soap/water solution followed by an alcohol wipe to remove oily residues (lipophilic nature).
First Aid
Skin Contact: Wash with soap and water for 15 minutes. The lipophilic phenyl group makes water-only rinsing less effective; soap is crucial to emulsify the ketone [3].
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
Inhalation: Move to fresh air. If symptoms (dizziness, cough) persist, seek medical attention.
Disposal & Waste Management
Waste Stream: Non-Halogenated Organic Solvent.
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste container to prevent exothermic oxidation.
Labeling: Clearly label as "Organic Waste - Ketone Mixture" with specific constituent "2-Methyl-2-phenylpentan-3-one".
Container: High-density polyethylene (HDPE) or glass containers are suitable.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285461, 2-methyl-2-phenylpentan-3-one. Retrieved from [Link]
Ansell Healthcare. (2022).[3] Chemical Permeation & Degradation Resistance Guide. (General reference for ketone resistance in nitrile vs. laminate gloves).
European Chemicals Agency (ECHA).[2] (2025).[2][4][5][6][7] Substance Information: 2-methyl-2-phenylpentan-3-one.[2][8] Retrieved from [Link][2]